Mesylate vs. Tosylate Leaving Group Electrophilicity: Hammett σp and pKa Comparison
The methanesulfonate (mesylate) group in the target compound exerts a stronger electron-withdrawing inductive effect than the p-toluenesulfonate (tosylate) group present in the closest structural analog, (S)-(1-tritylaziridin-2-yl)methyl 4-methylbenzenesulfonate. The Hammett σp constant measured for the –OSO₂CH₃ substituent is +0.33, compared to +0.29 for the –OSO₂C₆H₄CH₃ (tosylate) substituent [1]. This +0.04 difference corresponds to a measurably higher electrophilicity at the adjacent methylene carbon. Consistent with this, the conjugate acid of the methanesulfonate leaving group, methanesulfonic acid, has a pKa of −1.54, whereas p-toluenesulfonic acid has a pKa of −0.43, indicating that the mesylate anion is the weaker conjugate base and thus a better leaving group by approximately one order of magnitude in acid strength [2]. While no direct kinetic comparison of SN2 displacement rates between these two specific N-tritylaziridine substrates has been reported, the Hammond–Leffler postulate predicts a lower activation barrier for the mesylate, which can translate into faster reaction rates or the ability to use weaker nucleophiles.
| Evidence Dimension | Electron-withdrawing capacity / leaving group ability of the sulfonate ester |
|---|---|
| Target Compound Data | Hammett σp = +0.33 (methanesulfonate substituent); pKa of CH₃SO₃H = −1.54 |
| Comparator Or Baseline | Hammett σp = +0.29 (p-toluenesulfonate substituent); pKa of p-CH₃C₆H₄SO₃H = −0.43 |
| Quantified Difference | Δσp = +0.04; ΔpKa = −1.11 log units (mesylate is a ~13× stronger acid, correspondingly better leaving group) |
| Conditions | Hammett σp values determined by titration of substituted benzoic acids in aqueous medium at 25 °C [1]. pKa values from photochemical release rate studies in aqueous buffer at pH 7 [2]. |
Why This Matters
This difference directly governs the rate and success of nucleophilic displacement at the aziridine C2-methyl position; the mesylate's superior leaving group ability makes it the preferred substrate when employing sterically hindered or weakly nucleophilic coupling partners, or when reaction time and temperature must be minimized to preserve the integrity of the strained aziridine ring.
- [1] Stang, P. J.; Anderson, A. G. Hammett and Taft Substituent Constants for the Mesylate, Tosylate, and Triflate Groups. J. Org. Chem. 1976, 41, 781–785. View Source
- [2] Givens, R. S.; et al. Table 4: Disappearance Quantum Yields, pKa's, and Rates of Release for Different Leaving Groups. In: Photoremovable Protecting Groups. PMC3557858, Table 4. View Source
